molecular formula C16H19NO4 B12687822 2,3-Dimethyl-4-(2,3,4-trimethoxyphenyl)-1lambda(5)-pyridin-1-ol CAS No. 70159-58-9

2,3-Dimethyl-4-(2,3,4-trimethoxyphenyl)-1lambda(5)-pyridin-1-ol

Cat. No.: B12687822
CAS No.: 70159-58-9
M. Wt: 289.33 g/mol
InChI Key: TUVOKZCAYVQDGH-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-(2,3,4-trimethoxyphenyl)-1lambda(5)-pyridin-1-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with dimethyl and trimethoxyphenyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4-(2,3,4-trimethoxyphenyl)-1lambda(5)-pyridin-1-ol typically involves multi-step organic reactions. One common method includes the condensation of substituted benzoic aldehydes with cyanoacetic acid derivatives, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol or methanol, with temperatures maintained around 70°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4-(2,3,4-trimethoxyphenyl)-1lambda(5)-pyridin-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to simplify the compound or alter its reactivity.

    Substitution: Commonly involves replacing one functional group with another to create derivatives with different properties.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but generally involve controlled temperatures and specific solvents to ensure desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a range of functionalized pyridine compounds.

Scientific Research Applications

2,3-Dimethyl-4-(2,3,4-trimethoxyphenyl)-1lambda(5)-pyridin-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Dimethyl-4-(2,3,4-trimethoxyphenyl)-1lambda(5)-pyridin-1-ol exerts its effects involves interactions with specific molecular targets and pathways. Its trimethoxyphenyl group may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-4-(2,3,4-trimethoxyphenyl)-1lambda(5)-pyridin-1-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of dimethyl and trimethoxyphenyl groups provides a distinct reactivity profile and potential for diverse applications.

Properties

CAS No.

70159-58-9

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

2,3-dimethyl-1-oxido-4-(2,3,4-trimethoxyphenyl)pyridin-1-ium

InChI

InChI=1S/C16H19NO4/c1-10-11(2)17(18)9-8-12(10)13-6-7-14(19-3)16(21-5)15(13)20-4/h6-9H,1-5H3

InChI Key

TUVOKZCAYVQDGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C[N+](=C1C)[O-])C2=C(C(=C(C=C2)OC)OC)OC

Origin of Product

United States

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